molecular formula C13H21NO4 B6190462 2-[(tert-butoxy)carbonyl]-4-ethyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid CAS No. 2648939-79-9

2-[(tert-butoxy)carbonyl]-4-ethyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid

Cat. No. B6190462
CAS RN: 2648939-79-9
M. Wt: 255.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(tert-butoxy)carbonyl]-4-ethyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid, commonly known as Boc-4-aza-hexanoic acid, is a chemical compound used in scientific research for the synthesis of peptides and other organic compounds.

Mechanism of Action

The mechanism of action of Boc-4-aza-hexanoic acid is related to its ability to act as a protecting group for amino acids. During peptide synthesis, the Boc group is added to the amino group of the amino acid, which prevents unwanted reactions from occurring. The Boc group can then be removed under mild acidic conditions, which allows for the synthesis of the desired peptide.
Biochemical and Physiological Effects:
Boc-4-aza-hexanoic acid does not have any known biochemical or physiological effects on its own. It is used solely as a chemical reagent in scientific research.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Boc-4-aza-hexanoic acid in lab experiments is its ability to act as a protecting group for amino acids, which can help to prevent unwanted reactions during peptide synthesis. However, one limitation of using Boc-4-aza-hexanoic acid is that it requires multiple steps to synthesize, which can make it more time-consuming and expensive compared to other protecting groups.

Future Directions

There are several future directions for the use of Boc-4-aza-hexanoic acid in scientific research. One area of interest is the development of new protecting groups that are more efficient and cost-effective than Boc-4-aza-hexanoic acid. Another area of interest is the synthesis of new bioactive compounds using Boc-4-aza-hexanoic acid as a starting material. Additionally, Boc-4-aza-hexanoic acid could be used in the development of new drug delivery systems or as a tool for studying protein structure and function.

Synthesis Methods

Boc-4-aza-hexanoic acid can be synthesized through a multi-step process involving the reaction of 2-ethyl-2-azabicyclo[2.2.1]hept-5-ene with tert-butyl chloroformate, followed by acid hydrolysis and purification steps. The final product is a white crystalline solid with a melting point of 76-78°C.

Scientific Research Applications

Boc-4-aza-hexanoic acid is mainly used in scientific research for the synthesis of peptides and other organic compounds. It is often used as a protecting group for amino acids, which helps to prevent unwanted reactions during peptide synthesis. Boc-4-aza-hexanoic acid has also been used in the synthesis of various bioactive compounds, including antiviral agents and antibiotics.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-[(tert-butoxy)carbonyl]-4-ethyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid involves the protection of the amine group, followed by the formation of the bicyclic ring system and subsequent deprotection of the amine group to yield the final product.", "Starting Materials": [ "4-ethyl-2-aminobutanoic acid", "tert-butyl chloroformate", "sodium bicarbonate", "acetic acid", "ethanol" ], "Reaction": [ "Protection of the amine group by reaction with tert-butyl chloroformate in the presence of sodium bicarbonate and acetic acid to yield 2-[(tert-butoxy)carbonyl]-4-ethylaminobutanoic acid", "Cyclization of the protected amino acid using acetic anhydride and catalytic amounts of p-toluenesulfonic acid to form the bicyclic ring system", "Deprotection of the amine group by treatment with ethanol and hydrochloric acid to yield 2-[(tert-butoxy)carbonyl]-4-ethyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid" ] }

CAS RN

2648939-79-9

Molecular Formula

C13H21NO4

Molecular Weight

255.3

Purity

95

Origin of Product

United States

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